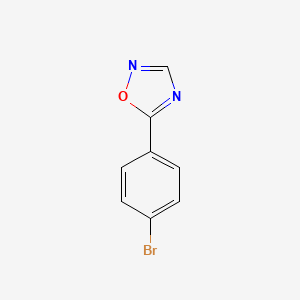

5-(4-Bromophényl)-1,2,4-oxadiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “5-(4-Bromophenyl)-1,2,4-oxadiazole” has been reported in the literature . For instance, the synthesis of a related compound, “macitentan”, involved the introduction of an ethylene-glycol side chain .Molecular Structure Analysis

The molecular structure of “5-(4-Bromophenyl)-1,2,4-oxadiazole” can be analyzed using various techniques such as FT-IR and computational studies . These techniques can provide insights into the charge transfer within the molecule, the stability of the molecule, and other properties .Applications De Recherche Scientifique

Ingrédients pharmaceutiques actifs

5-(4-Bromophényl)-1,2,4-oxadiazole : est utilisé comme ingrédient pharmaceutique actif (API). Les API sont les composants biologiquement actifs des médicaments qui produisent les effets souhaités. Dans ce rôle, le composé pourrait être un acteur clé dans la synthèse de divers agents thérapeutiques, offrant potentiellement des traitements pour une variété de conditions médicales en raison de ses propriétés structurelles .

Intermédiaires de synthèse organique

Ce composé sert d'intermédiaire en synthèse organique. Il peut être utilisé pour créer des molécules plus complexes par le biais de diverses réactions chimiques. Son atome de brome est particulièrement réactif, ce qui en fait un bloc de construction précieux dans la construction de composés organiques plus complexes, qui pourraient être utilisés en chimie médicinale et en science des matériaux .

Recherche sur les cristaux liquides

Le composé apparenté 3-(4-Bromophényl)-5-(4-hydroxyphényl)isoxazole aurait présenté un comportement cristallin liquide. Cela suggère que le this compound pourrait également être exploré pour ses applications potentielles dans le développement de nouveaux matériaux cristallins liquides, qui sont essentiels pour les technologies d'affichage .

Activité antimicrobienne

Les composés contenant le motif 1,2,4-oxadiazole ont été associés à des propriétés antimicrobiennes. Par conséquent, le this compound pourrait être étudié pour son efficacité contre divers agents pathogènes bactériens et fongiques, contribuant au développement de nouveaux agents antimicrobiens .

Recherche anticancéreuse

Le motif structurel du 1,2,4-oxadiazole se retrouve souvent dans les molécules présentant une activité anticancéreuse. En tant que tel, le this compound pourrait être un candidat pour le développement de médicaments anticancéreux, où il pourrait être utilisé pour synthétiser des composés qui ciblent des cellules ou des voies cancéreuses spécifiques .

Safety and Hazards

Based on the safety data sheet for a similar compound, “5-(4-Bromophenyl)isoxazole”, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . The compound should be handled with personal protective equipment and stored in a dry, cool, and well-ventilated place .

Mécanisme D'action

- It’s important to note that 5-(4-Bromophenyl)-1,2,4-oxadiazole belongs to the class of indole derivatives, which have diverse biological activities . These activities may involve interactions with specific receptors, enzymes, or other cellular components.

Target of Action

Pharmacokinetics (ADME)

- The compound’s absorption profile is not well-documented. It likely enters the bloodstream through oral administration or other routes. The volume of distribution and protein binding properties are not available . Metabolic pathways leading to its breakdown and elimination remain unspecified. The compound is likely eliminated via renal or hepatic pathways.

Analyse Biochimique

Biochemical Properties

5-(4-Bromophenyl)-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, 5-(4-Bromophenyl)-1,2,4-oxadiazole has been shown to interact with reactive oxygen species, thereby exhibiting antioxidant properties .

Cellular Effects

The effects of 5-(4-Bromophenyl)-1,2,4-oxadiazole on various cell types and cellular processes are profound. In neuronal cells, the compound modulates neurotransmitter levels by inhibiting acetylcholinesterase, which can lead to altered neuronal signaling and potential neuroprotective effects . In cancer cells, 5-(4-Bromophenyl)-1,2,4-oxadiazole has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities .

Molecular Mechanism

At the molecular level, 5-(4-Bromophenyl)-1,2,4-oxadiazole exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is primarily driven by the bromophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, 5-(4-Bromophenyl)-1,2,4-oxadiazole can scavenge reactive oxygen species, thereby reducing oxidative stress and protecting cells from damage . The compound also influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Bromophenyl)-1,2,4-oxadiazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-(4-Bromophenyl)-1,2,4-oxadiazole can exert sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent antioxidant effects . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-(4-Bromophenyl)-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects by modulating cholinergic signaling and reducing oxidative stress . At higher doses, 5-(4-Bromophenyl)-1,2,4-oxadiazole can induce toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

5-(4-Bromophenyl)-1,2,4-oxadiazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glucuronic acid . These metabolic pathways influence the compound’s bioavailability and clearance from the body, affecting its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 5-(4-Bromophenyl)-1,2,4-oxadiazole is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion, facilitated by its lipophilic nature . Additionally, it interacts with specific transporters and binding proteins, which influence its localization and accumulation within cells . These transport and distribution properties are critical for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(4-Bromophenyl)-1,2,4-oxadiazole plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 5-(4-Bromophenyl)-1,2,4-oxadiazole can accumulate in mitochondria, where it exerts its antioxidant effects and modulates mitochondrial function . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOQNAZZIVMSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712389 | |

| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-25-1 | |

| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)

![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)